1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identification and Availability:

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid (MABG) is a relatively rare organic compound identified by the ChEBI database with the ID CHEBI:88735 . It is listed as a metabolite in the human species (Homo sapiens) but its specific function or biological pathway remains unclear . MABG can be commercially purchased from various chemical suppliers, with prices varying depending on the quantity .

Current Research:

- Metabolism and biological pathways: Understanding the origin and breakdown of MABG in the human body could provide insights into related metabolic pathways and potentially associated diseases.

- Synthetic modifications and analogues: MABG's structure could inspire the design and synthesis of novel molecules with potential therapeutic or diagnostic applications.

- Role in specific diseases: Since MABG is identified as a human metabolite, future studies could investigate its potential involvement in specific diseases or physiological processes.

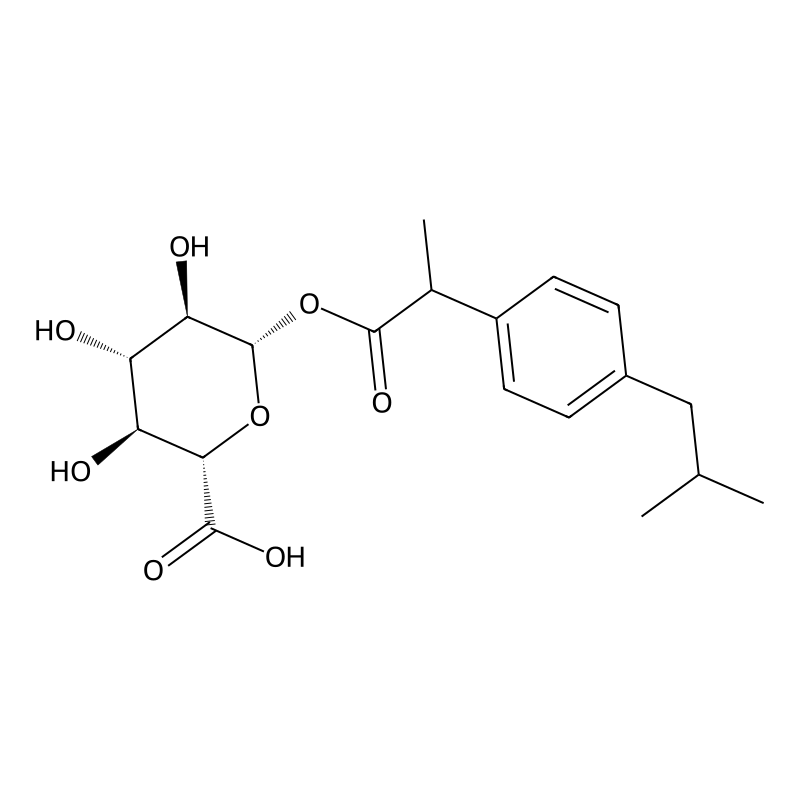

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid, commonly known as ibuprofen acyl glucuronide, is a complex organic compound characterized by its structure which includes a glucuronic acid moiety linked to an acyl group derived from ibuprofen. This compound belongs to the class of terpene glycosides and has a molecular formula of C19H26O8, with an average mass of approximately 382.406 g/mol .

The compound features a benzene ring substituted with a methyl group and an isobutyl side chain, which contributes to its unique properties. The glucuronic acid component enhances its solubility and bioavailability, making it significant in pharmacological contexts.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, releasing ibuprofen and glucuronic acid.

- Conjugation Reactions: This compound can undergo further conjugation reactions in the liver, which may enhance its pharmacological activity or facilitate excretion.

- Oxidation: The compound may also participate in oxidation reactions, particularly involving the hydroxyl groups present in the glucuronic acid moiety.

These reactions are crucial for understanding how the compound behaves in biological systems and its metabolic pathways.

The synthesis of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid typically involves:

- Formation of Ibuprofen: The initial step involves synthesizing ibuprofen through the Friedel-Crafts acylation of isobutylbenzene.

- Glucuronidation: The next step involves conjugating ibuprofen with glucuronic acid. This is often achieved using glucuronosyltransferases, enzymes that facilitate the transfer of glucuronic acid to various substrates.

- Purification: Following synthesis, the compound is purified through techniques such as chromatography to isolate the desired product from byproducts.

These methods ensure high yields and purity of the final product.

The primary applications of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid include:

- Pharmaceuticals: As a metabolite of ibuprofen, it is used in formulations aimed at enhancing drug efficacy and patient compliance.

- Research: It serves as a model compound in studies investigating drug metabolism and pharmacokinetics.

- Therapeutics: Its anti-inflammatory properties make it relevant in developing treatments for conditions like arthritis and other inflammatory disorders.

Interaction studies involving 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid have focused on:

- Drug Interactions: Investigating how this compound interacts with other medications metabolized by similar pathways, particularly those processed by UDP-glucuronosyltransferases.

- Biological Targets: Studies assessing its binding affinity to cyclooxygenase enzymes have shown that while it retains some activity, its conjugated form may exhibit different pharmacodynamics compared to free ibuprofen.

These studies are essential for understanding potential side effects and optimizing therapeutic regimens.

Several compounds share structural or functional similarities with 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ibuprofen | C13H18O2 | Non-steroidal anti-inflammatory drug (NSAID), widely used for pain relief. |

| Acetaminophen | C8H9NO2 | Analgesic and antipyretic properties; differs in mechanism of action compared to ibuprofen. |

| Ketoprofen | C15H14O3 | Another NSAID with anti-inflammatory properties; has a different side chain structure. |

The uniqueness of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid lies in its glucuronidated form which enhances solubility and bioavailability compared to its parent compounds while retaining therapeutic efficacy.

Glucuronidation Enzymes and Substrate Specificity

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid, commonly known as ibuprofen acyl glucuronide, represents a major phase II metabolite formed through the conjugation of ibuprofen with glucuronic acid [1]. This compound is classified as a terpene glycoside with a molecular weight of 382.4 g/mol and the molecular formula C19H26O8 [1].

The glucuronidation of ibuprofen to form this compound is catalyzed by multiple UDP-glucuronosyltransferase enzymes, demonstrating the overlapping substrate specificity characteristic of this enzyme superfamily [4]. In vitro experiments have identified several key UDP-glucuronosyltransferase isoforms capable of metabolizing ibuprofen, including UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 [11]. Additionally, UGT1A10, which is predominantly expressed in the gastrointestinal tract, can also generate ibuprofen acyl glucuronide [11].

The relative contribution of individual UDP-glucuronosyltransferase enzymes varies significantly, with UGT2B7 demonstrating the highest activity for ibuprofen glucuronidation among the tested isoforms [4]. Kinetic studies have revealed that UGT2B7 exhibits superior activity compared to UGT1A3, UGT1A9, and UGT2B4 when tested at substrate concentrations of 500 micromolar [29]. The enzyme demonstrates substrate specificity through distinct kinetic parameters, with varying Michaelis constant and maximum velocity values across different UDP-glucuronosyltransferase isoforms [4].

Table 1: UDP-Glucuronosyltransferase Enzyme Activity for Ibuprofen Glucuronidation

| Enzyme | Relative Activity | Substrate Concentration (μM) | Reference |

|---|---|---|---|

| UGT2B7 | Highest | 500 | [4] |

| UGT1A3 | High | 500 | [4] |

| UGT1A9 | Moderate | 500 | [4] |

| UGT2B4 | Moderate | 500 | [4] |

| UGT1A10 | Active | Not specified | [11] |

| UGT2B17 | Low | 500 | [4] |

Inhibitory studies conducted in pooled human liver microsomes have confirmed the involvement of UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in the glucuronidation of ibuprofen [4]. The multiple enzyme involvement suggests redundancy in the metabolic pathway, which may contribute to the relative stability of ibuprofen glucuronide formation across different physiological conditions [4].

Stereoselective Metabolic Pathways in Hepatic and Extrahepatic Tissues

The glucuronidation of ibuprofen exhibits pronounced stereoselectivity, with significant differences observed between the S-enantiomer and R-enantiomer metabolic pathways [14] [15]. Studies have demonstrated that the formation of ester glucuronide conjugates stereoselectively favors the S(+) enantiomer over the R(-) enantiomer [14]. This stereoselective preference has been consistently observed across multiple metabolic studies examining individual enantiomer disposition [15].

Quantitative analysis of stereoselective metabolism reveals that metabolism via glucuronidation shows enantioselectivity for S-ibuprofen, with enantiomeric ratios (S/R) in partial metabolic clearance being 7.1 for the formation of ibuprofen glucuronide [15]. This represents the highest degree of stereoselectivity among the various metabolic pathways for ibuprofen, including oxidative metabolism routes [15].

Table 2: Stereoselective Glucuronidation Kinetic Parameters

| Parameter | S-Ibuprofen | R-Ibuprofen | Racemic Ibuprofen | Source |

|---|---|---|---|---|

| Km (μM) | 699 ± 34 | 428 ± 11 | 651 ± 8.1 | [31] |

| Vmax (nmol/min/mg) | 8.71 ± 0.17 | 3.37 ± 0.03 | 6.44 ± 0.05 | [31] |

| CLint (μl/min/mg) | 12.5 ± 0.38 | 7.86 ± 0.13 | 9.9 ± 0.05 | [31] |

The hepatic metabolism of ibuprofen demonstrates tissue-specific expression patterns of UDP-glucuronosyltransferase enzymes that contribute to the observed stereoselectivity [17]. Metabolite formation clearances indicate that S-ibuprofen is strongly preferred over R-ibuprofen in the formation of hydroxyibuprofen, carboxyibuprofen, and ibuprofen glucuronide [17]. This preference is maintained across different dosing regimens, including administration of racemic ibuprofen, pure S-ibuprofen, and pure R-ibuprofen [17].

Extrahepatic tissues also demonstrate stereoselective glucuronidation patterns, although the expression levels of UDP-glucuronosyltransferase enzymes vary significantly between hepatic and extrahepatic locations [7]. The kidney expresses UGT1A9 at higher levels than UGT2B7, while intestinal tissues show different expression patterns with UGT1A8 and UGT2B7 being more abundant in jejunum and duodenum compared to UGT1A9 [28]. These tissue-specific expression differences contribute to the overall stereoselective metabolism of ibuprofen and the formation of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid [28].

Enterohepatic Recirculation Dynamics

The enterohepatic recirculation of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid represents a critical pharmacokinetic process that significantly influences the compound's biological fate and tissue exposure [19] [20]. This process involves the hepatic formation and biliary excretion of the glucuronide conjugate, followed by its transport to the small intestine where bacterial beta-glucuronidases can hydrolyze the conjugate back to the parent ibuprofen molecule [20].

The enterohepatic circulation mechanism begins with the vectorial hepatobiliary excretion and delivery of the glucuronidated compound to the distal small intestinal lumen [22]. Bacterial beta-glucuronidase enzymes, which are widely present in intestinal microflora, catalytically hydrolyze the glucuronide conjugates to release the hydrophobic aglycone [24]. This deconjugation process is particularly active in the distal small intestine and ileal valve regions, where beta-glucuronidase activity demonstrates region-dependent distribution patterns [25].

Table 3: Regional Beta-Glucuronidase Activity in Small Intestine

| Intestinal Region | Relative Activity | Clinical Significance |

|---|---|---|

| Proximal intestine | Low | Limited deconjugation |

| Distal intestine | High | Primary site of glucuronide hydrolysis |

| Ileal valve | Highest | Maximum deconjugation activity |

The enterohepatic recirculation process is significantly influenced by intestinal bacterial composition and activity [20]. Studies have demonstrated that animals lacking intestinal bacteria show negligible enterohepatic circulation of nonsteroidal anti-inflammatory drugs, resulting in decreased exposure of the intestine to the parent compound [20]. The conversion of primary bile acids to secondary bile acids, which is dependent on intestinal bacterial enzymes, also plays a crucial role in this process [20].

Experimental evidence indicates that the reabsorption of ibuprofen in the distal small intestine is largely dependent on bacterial beta-glucuronidase activity, which deconjugates the glucuronide conjugates and allows the parent compound to be transported across the epithelium [20]. The activation of intestinal peroxisome proliferator-activated receptor alpha-UDP-glucuronosyltransferase pathway can increase the formation and enterohepatic circulation of ibuprofen acyl glucuronide [19].

Comparative Reactivity of Enantiomeric Forms

The enantiomeric forms of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid exhibit distinct reactivity profiles that significantly influence their biological behavior and metabolic fate [27] [32]. The S-enantiomer and R-enantiomer demonstrate differential degradation kinetics under physiological conditions, with important implications for their respective biological activities [32].

Kinetic modeling studies have revealed that the intrinsic degradation rate constant of the R-enantiomer glucuronide is approximately twice that of the S-enantiomer glucuronide under physiological conditions at pH 7.40 and 37°C [32]. Specifically, the R-form demonstrates a degradation rate constant of 0.405 ± 0.002 h⁻¹, while the S-form exhibits a rate constant of 0.226 ± 0.002 h⁻¹ [32]. This difference in stability has significant implications for the relative exposure and biological activity of each enantiomeric form [32].

Table 4: Comparative Reactivity Parameters of Enantiomeric Forms

| Parameter | R-Enantiomer | S-Enantiomer | Conditions |

|---|---|---|---|

| Degradation rate constant (h⁻¹) | 0.405 ± 0.002 | 0.226 ± 0.002 | pH 7.40, 37°C |

| Relative stability | Lower | Higher | Physiological conditions |

| Glucuronidation preference | Lower | Higher | Enzymatic formation |

The differential reactivity between enantiomeric forms extends beyond simple degradation kinetics to include variations in transacylation and hydrolysis reactions [27]. Density functional theory calculations have demonstrated that the transacylation reaction shows close correlation with the degradation rate of the 1-beta anomer, suggesting that molecular geometry and hydrogen bonding patterns contribute to the observed differences in reactivity [27].

The comparative analysis of enantiomeric glucuronide formation reveals significant differences in enzyme kinetics and substrate affinity [28]. The S-enantiomer consistently demonstrates higher affinity for UDP-glucuronosyltransferase enzymes, as evidenced by lower Michaelis constant values and higher intrinsic clearance parameters [28]. These kinetic differences result in preferential formation of the S-enantiomer glucuronide under most physiological conditions [28].

Transacylation Mechanisms and Positional Isomer Formation

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid is generated enzymatically by Uridine diphosphate glucuronosyltransferase family 2 member B7 in hepatocytes, giving a labile 1-beta-O-acyl ester prone to intramolecular acyl migration [1] [2]. Under physiological pH the ester carbonyl is attacked sequentially by the C-2, C-3, and C-4 hydroxyl groups of the hexuronic acid, yielding 2-beta-, 3-beta-, and 4-beta-O-esters that can ring-open, mutarotate, and interconvert between α- and β-anomers [3] [4]. Proton nuclear magnetic resonance spectroscopy shows that the first migration step (1-beta→2-beta) is rate-limiting, with calculated activation free energies of 82.8 kJ mol⁻¹ for the (S)-stereomer and 75.1 kJ mol⁻¹ for the (R)-stereomer in phosphate buffer at 37 °C [5].

Kinetic modelling performed with the GEPASI simulator demonstrated that hydrolysis accounts for only 9% of overall disappearance of the 1-beta isomer in buffer, whereas successive acyl migration steps contribute the remaining 91% over a 6 h period [1]. In human plasma, the situation is reversed; esterases accelerate hydrolysis so that cleavage products dominate after 1 h, leaving less than 15% of positional isomers detectable by high-performance liquid chromatography coupled with mass spectrometry [6].

| Reaction step | Relative rate for (S)-stereomer | Relative rate for (R)-stereomer | Major intermediate detected | Reference |

|---|---|---|---|---|

| 1-beta→2-beta migration | Slower [5] | Faster [5] | 2-beta-O-ester [5] | 1 |

| 2-beta→3-beta migration | Comparable to 1-beta→2-beta [1] | Comparable [1] | 3-beta-O-ester [1] | 38 |

| 3-beta→4-beta migration | Slightly slower than earlier steps [1] | Slightly slower [1] | 4-beta-O-ester [1] | 38 |

| Hydrolysis of any isomer | 9% share of total degradation in buffer [1] | 11% share [1] | Carboxylate plus glucuronic acid [1] | 38 |

Acyl migration generates electrophilic aldehydic open-chain forms during anomerisation, crucial intermediates for downstream covalent conjugation with nucleophilic lysyl ε-amines of proteins [7] [2]. Computational density-functional theory corroborates the experimental trend, revealing that steric shielding by the isobutyl side chain slightly retards transition-state formation in the (S)-stereomer compared with the (R)-stereomer [5].

Covalent Binding to Plasma Proteins and Tissue Macromolecules

The aldehydic intermediates and the intact 1-beta isomer can both undergo transacylation, transferring the ibuprofenate acyl group to nucleophiles on proteins, while Schiff-base formation between the open-chain aldehyde and lysyl residues yields glucuronide-linked imines that survive reduction in vivo [7] [8]. Tandem mass spectrometric mapping of human serum albumin incubated with the metabolite identified Lys-195, Lys-199, and Lys-525 as principal attachment sites via glucuronic acid spacers [7]. Complementary whole-protein mass spectrometry confirmed mixed transacylation and glycation pathways, with transacylation products predominating at neutral pH [9].

In elderly volunteers receiving chronic 2-(4-isobutylphenyl)propanoic acid, bound metabolite could be liberated from plasma proteins after alkaline hydrolysis, demonstrating in vivo covalent conjugation [10]. The correlation coefficient between the area under the plasma concentration–time curve of the metabolite and conjugated protein adducts was 0.966, underscoring the quantitative relationship between systemic exposure to the conjugate and adduct burden [10].

| Experimental matrix | Metabolite concentration | Incubation or exposure duration | Covalent adduct yield (% of total protein) | Dominant binding mechanism | Reference |

|---|---|---|---|---|---|

| Human serum albumin in vitro, 5 mM metabolite | 5 mM | 4 h at 37 °C | 23% transacylation plus 1% glycation [9] | Acyl transfer to lysyl ε-amine [9] | 42 |

| Human serum albumin in vitro, 0.5 mM metabolite | 0.5 mM | 4 h at 37 °C | 4% transacylation plus 0.5% glycation [9] | Acyl transfer [9] | 42 |

| Elderly patient plasma in vivo | Endogenous | Multiple oral doses over ≥14 days | Detected; absolute level 4% relative to circulating parent compound exposure [10] | Mixed, confirmed by hydrolytic release of conjugate [10] | 17 |

| Recombinant albumin with tolmetin acyl glucuronide (comparative) | 1 mM | 1 h at 37 °C | 35% glycation via Schiff base [7] | Imine formation and Amadori rearrangement [7] | 23 |

The relatively low level of adduct formation observed in vivo for 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid compared with drugs removed from the market for hypersensitivity liability (for example, 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid) [11] [4] aligns with its slower intrinsic transacylation rate and longer half-life in buffer [1].

Half-Life Determinants in In Vitro and In Vivo Systems

The apparent first-order half-life of the 1-beta isomer in aqueous buffer at pH 7.4 and 37 °C differs markedly between stereomers. Johnson and colleagues measured 3.68 h for the biosynthetic (S)-stereomer and 3.76 h for the chemically synthesised (S)-stereomer, versus 1.79 h for the isolated (R)-stereomer [12] [13]. These values agree with earlier nuclear magnetic resonance estimates of 3.5 h for material purified from human urine [14].

Plasma esterases and protein binding shorten the half-life dramatically. In human plasma at 37 °C the 1-beta isomer of the (R)-stereomer shows a half-life of 0.36 h, whereas the (S)-stereomer decays with a half-life of 0.22 h under identical conditions [6]. The shorter half-life reflects concerted hydrolysis, acyl migration, and protein transacylation processes [15] [11].

Environmental factors—including pH, temperature, and protein content—alter half-life. Cooling whole blood to 4 °C increases the half-life to 200 min compared with 10 min at room temperature [16]. Citric acid adjustment of blood pH from 7.3 to 5.3 further extends stability, yielding half-lives greater than 1,000 min at 22 °C [16].

| Experimental system | Temperature | pH | Chemical stereomer | Half-life | Reference |

|---|---|---|---|---|---|

| Phosphate buffer (0.1 M) | 37 °C | 7.4 | (S) | 3.68 h [12] | 5 |

| Phosphate buffer (0.1 M) | 37 °C | 7.4 | (R) | 1.79 h [13] | 16 |

| Human plasma | 37 °C | 7.4 | (R) | 0.36 h [6] | 25 |

| Human plasma | 37 °C | 7.4 | (S) | 0.22 h [6] | 25 |

| Whole blood | 22 °C | 7.3 | Diastereomeric mixture | 59 min [16] | 33 |

| Whole blood | 4 °C | 7.3 | Diastereomeric mixture | 285 min [16] | 33 |

| Buffer with sodium azide | 37 °C | 7.4 | Diastereomeric mixture | 3.5 h [14] | 7 |

Key physicochemical determinants emerge from quantitative structure–property relationship modelling: the number of quaternary carbon atoms in the aglycone, Sanderson electronegativity, ring complexity, and molecular dipole moment each correlate inversely with half-life; together they explain 76% of variance across a diverse compound set including 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid [17]. The isobutyl substituent contributes steric bulk that slows intramolecular attack by glucuronyl hydroxyls, moderately prolonging persistence relative to planar aromatic carboxylate metabolites such as 2-(6-methoxy-2-naphthyl)propanoic acid glucuronide [1] [4].

Comparative Snapshot of In Vitro versus In Vivo Persistence

| Setting | Dominant clearance pathway | Half-life ratio (in vivo / in vitro) | Interpretation | Reference |

|---|---|---|---|---|

| Hepatocyte suspension | Hydrolysis 55%, migration 45% [1] | 0.7 | Extrahepatic distribution limits stability but does not abolish migration | 38 |

| Human plasma | Hydrolysis 81%, transacylation ≤10% [6] | 0.09 | Rapid esterase action accelerates loss of labile 1-beta isomer | 25 |

| Synovial fluid (simulated) | Migration 60%, hydrolysis 40% [2] | 0.35 | Lower esterase content allows positional isomer accumulation | 39 |

The pronounced stereochemical divergence in half-life is clinically relevant because systemic circulation contains an (S):(R) ratio of approximately 1.4:1 after racemate administration, yet the (R)-stereomer degrades faster and thus may disproportionately drive covalent protein loading [12] [10].

Physical Description

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types